
1,1,3-Trichloroheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a heptane backbone
准备方法
The synthesis of 1,1,3-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, ensuring efficient mixing and reaction. The product is then purified through distillation to obtain pure this compound.
化学反应分析
1,1,3-Trichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, thiols for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,3-Trichloroheptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used as a drug, its derivatives may have potential medicinal properties that are explored in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism by which 1,1,3-Trichloroheptane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
相似化合物的比较
1,1,3-Trichloroheptane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroheptane: Similar in structure but with all three chlorine atoms on the same carbon atom.
1,1,2-Trichloroethane: A shorter chain chlorinated hydrocarbon with different reactivity and applications.
1,2,3-Trichloropropane: Another chlorinated hydrocarbon with three chlorine atoms on adjacent carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity compared to its analogs.
属性
CAS 编号 |
56686-57-8 |
|---|---|
分子式 |
C7H13Cl3 |
分子量 |
203.5 g/mol |
IUPAC 名称 |
1,1,3-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChI 键 |
ILOBEFYKGWLPCV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
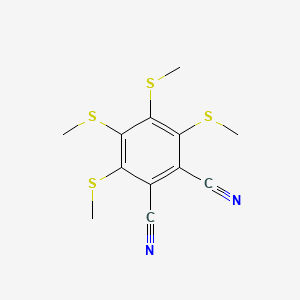

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
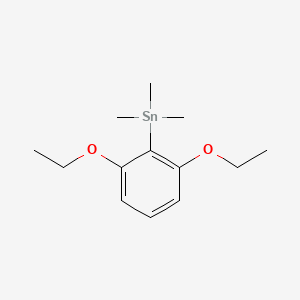
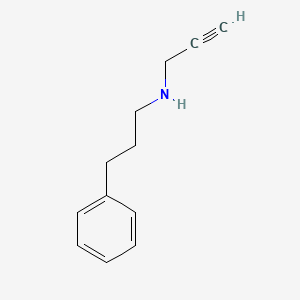
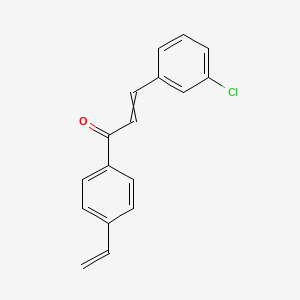
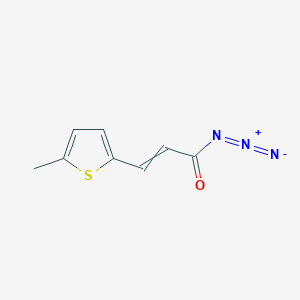
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
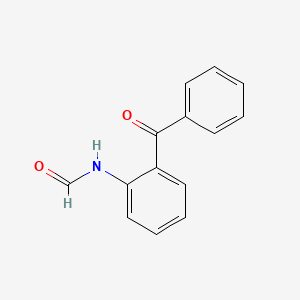
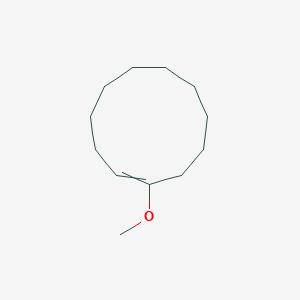
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
